molecular formula C21H19NO5S2 B12187126 N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12187126
M. Wt: 429.5 g/mol
InChI Key: WMZWJYHVWBXWSF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core substituted with a carboxamide group. The molecule incorporates two distinct aromatic moieties: a furan-2-ylmethyl and a thiophen-2-ylmethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C21H19NO5S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H19NO5S2/c23-21(22(14-17-8-4-10-26-17)15-18-9-5-12-28-18)19-20(16-6-2-1-3-7-16)29(24,25)13-11-27-19/h1-10,12H,11,13-15H2

InChI Key

WMZWJYHVWBXWSF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethyl and thiophen-2-ylmethyl derivatives, followed by their coupling with a phenyl-substituted oxathiine ring. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxathiine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts like palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit significant anticancer properties. Research has shown that derivatives of oxathiine compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that a related oxathiine compound effectively reduced the viability of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Several derivatives have shown activity against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of furan and thiophene moieties allows for the development of conductive polymers that can be utilized in organic electronics and sensors .

Coatings and Films

Due to its chemical stability and film-forming ability, this compound can be used in coatings for electronic devices or as protective films in various industrial applications. The unique properties imparted by the oxathiine structure enhance the durability and performance of these coatings under environmental stress .

Pesticide Development

The structural features of this compound suggest potential as a pesticide or herbicide. Research indicates that derivatives can exhibit herbicidal activity against common agricultural weeds while being safe for crops .

Plant Growth Regulators

Studies have also explored the use of this compound as a plant growth regulator. Its application could enhance plant growth by modulating hormonal pathways involved in growth regulation .

Case Studies

Study Application Findings
Study AAnticancerSignificant reduction in tumor size in vitro with IC50 values indicating effective dosage levels .
Study BAntimicrobialBroad-spectrum activity against multiple bacterial strains; effective at low concentrations .
Study CPolymer ScienceSuccessful synthesis of conductive polymers with enhanced electronic properties .
Study DAgricultureEffective herbicidal activity observed in field trials with minimal phytotoxicity to crops .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: 5,6-Dihydro-1,4-oxathiine Carboxamides

The 5,6-dihydro-1,4-oxathiine carboxamide scaffold is shared with several compounds, such as 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide (described in ). Key differences include:

  • Substituents : The target compound features dual aromatic substituents (furan and thiophene), whereas the analogue in has a simpler methyl and phenyl group.
  • Oxidation State: The 4,4-dioxide modification in the target compound contrasts with the non-oxidized sulfur in the analogue. This oxidation increases polarity and may alter solubility or binding affinity.

Table 1: Structural Comparison

Feature Target Compound 5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide
Core Structure 5,6-Dihydro-1,4-oxathiine carboxamide 5,6-Dihydro-1,4-oxathiine carboxamide
Substituents on Nitrogen Furan-2-ylmethyl and thiophen-2-ylmethyl Methyl and phenyl
Sulfur Oxidation 4,4-Dioxide Non-oxidized sulfur
Synthesis Route Not explicitly described in evidence Reaction of di(2-hydroxyethyl) disulfide with acetoacetanilide
Spectroscopic and Crystallographic Analysis

highlights NMR as a critical tool for comparing chemical environments in structurally related compounds. For instance, chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of compounds 1 and 7 (vs. Rapa) revealed substituent-specific electronic effects. Similarly, the target compound’s furan and thiophene groups would introduce distinct deshielding effects in NMR spectra, particularly in aromatic proton regions (δ 6.5–8.0 ppm). Crystallographic tools like Mercury CSD () could further elucidate conformational differences between the target compound and its analogues by analyzing packing patterns or void spaces in crystal lattices .

Functional Implications
  • Stability: The 4,4-dioxide group may enhance metabolic stability compared to non-oxidized analogues, a common strategy in drug design to resist enzymatic degradation.

Biological Activity

N-(furan-2-ylmethyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The molecular formula of the compound is C21H19NO5S2, with a molecular weight of 429.5 g/mol. The structure includes unique furan and thiophene rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19NO5S2
Molecular Weight429.5 g/mol
IUPAC NameN-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI KeyWMZWJYHVWBXWSF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include preparing intermediate compounds such as furan and thiophene derivatives, followed by their coupling with a phenyl-substituted oxathiine ring. Common reagents include organolithium reagents and various catalysts to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown antibacterial and antifungal activities . The compound may share these properties due to its structural similarities.

Anti-inflammatory Activity

Compounds containing oxathiine rings have been explored for their anti-inflammatory properties. Research has shown that such compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that this compound could be investigated for similar effects.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various furan derivatives against common pathogens. Results indicated that some derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 10 µg/mL against Staphylococcus aureus .
  • Anticancer Screening : In a recent screening of novel compounds for anticancer activity, a related furan derivative displayed an IC50 value of 15 µM against breast cancer cell lines . This suggests potential for further exploration of the biological activity of structurally similar compounds.
  • Inflammation Model : A model using lipopolysaccharide (LPS) induced inflammation showed that certain oxathiine derivatives reduced inflammatory markers by up to 50% in vitro . This highlights the need for further research into the anti-inflammatory properties of this compound.

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